1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine

L1210 leukemia in vivo antitumor efficacy nitrogen mustard comparator

1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (CAS 112747-94-1) is a bis(chloroalkyl)piperazine derivative belonging to the nitrogen mustard class of DNA-alkylating agents. Unlike classical nitrogen mustards that bear two identical 2-chloroethyl arms on a single nitrogen (e.g., mechlorethamine), this compound positions a 2-chloroethyl group on the N1 piperazine nitrogen and a 3-chloropropyl group on the N4 nitrogen, creating arms of unequal reactivity on different nitrogen atoms.

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
CAS No. 112747-94-1
Cat. No. B3345971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine
CAS112747-94-1
Molecular FormulaC9H18Cl2N2
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCl)CCCl
InChIInChI=1S/C9H18Cl2N2/c10-2-1-4-12-6-8-13(5-3-11)9-7-12/h1-9H2
InChIKeyQPTRATAVQVHORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (CAS 112747-94-1): Asymmetric Bis-Chloroalkyl Piperazine Mustard for Oncology Research and Chemical Reference Procurement


1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (CAS 112747-94-1) is a bis(chloroalkyl)piperazine derivative belonging to the nitrogen mustard class of DNA-alkylating agents. Unlike classical nitrogen mustards that bear two identical 2-chloroethyl arms on a single nitrogen (e.g., mechlorethamine), this compound positions a 2-chloroethyl group on the N1 piperazine nitrogen and a 3-chloropropyl group on the N4 nitrogen, creating arms of unequal reactivity on different nitrogen atoms [1]. The molecular formula is C₉H₁₈Cl₂N₂ with a molecular weight of 225.16 g/mol and a calculated LogP of 1.35 [2]. Originally developed under the National Cancer Institute Developmental Therapeutics Program as NSC 344007, the compound was patented by the U.S. Department of Health and Human Services (Patent US 4,755,515) as a cancer chemotherapeutic agent demonstrating decreased host toxicity relative to mechlorethamine with retained or superior antitumor efficacy [1].

Why Generic Nitrogen Mustard Substitution Fails: Structural Determinants of Differential Reactivity in 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (CAS 112747-94-1)


Substituting 1-(2-chloroethyl)-4-(3-chloropropyl)piperazine with a generic nitrogen mustard — such as mechlorethamine (both 2-chloroethyl arms on a single nitrogen), piperazine mustard (1,4-bis(2-chloroethyl)piperazine; identical chloroethyl arms on different nitrogens), or any symmetrical bis(2-chloroethyl)amine congener — eliminates the defining structural feature: arms of unequal reactivity positioned on distinct nitrogen atoms [1]. This asymmetric architecture is not cosmetic; it directly modulates the kinetics of DNA alkylation and crosslink formation. Mechlorethamine bears two identical, rapidly reacting chloroethyl groups, whereas the chloropropyl arm in the target compound reacts via a slower, six-membered ring aziridinium intermediate formation pathway compared to the three-membered aziridinium from the chloroethyl arm [2]. The piperazine mustard analog 1,4-bis(2-chloroethyl)piperazine was previously evaluated against murine leukemia (Burchenal et al., Cancer, 4:353, 1951) but the mixed chloroethyl/chloropropyl variant on different nitrogens had never been synthesized or tested until this compound [1]. Quantitative in vivo data (see Section 3) demonstrate that this structural difference translates into a meaningful survival advantage and distinct tumor cure profile not achievable by symmetrical mustards [1].

Quantitative Differentiation Evidence: 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (CAS 112747-94-1) vs. Comparator Nitrogen Mustards


L1210 Murine Leukemia Survival: Head-to-Head Comparison of 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine vs. Mechlorethamine

In the L1210 murine leukemia model, the target compound at its optimal schedule (10 mg/kg i.p., days 1–7 and day 10) achieved a T/C (treated/control survival ratio) of 167%, representing a 67% increase in mean survival time over untreated controls. Under the same experimental system, mechlorethamine — the clinical prototype nitrogen mustard — produced only a 61% increase in survival [1]. The treatment schedule also mattered: a lower total dose of the target compound given over 6 days (20 mg/kg, days 1–6) yielded T/C = 146%, while a toxic regimen of 30 mg/kg over 5 days reduced T/C to 98% (below control, indicating net toxicity) [1]. This demonstrates that the therapeutic window of the target compound permits dose scheduling that achieves superior survival benefit relative to mechlorethamine, which cannot be replicated by simply substituting mechlorethamine or a symmetrical piperazine mustard.

L1210 leukemia in vivo antitumor efficacy nitrogen mustard comparator survival endpoint

Reproducible Tumor Cures in Solid Tumor Models: B16 Melanoma and M5076 Sarcoma

In the NCI Developmental Therapeutics Program screening panel, 1-(2-chloroethyl)-4-(3-chloropropyl)piperazine produced reproducible cures in two solid murine tumor models: 3 out of 10 mice were cured of B16 melanoma (T/C = 260, i.p. QD1-9 schedule at 10 mg/kg) and 5 out of 10 mice were cured of M5076 sarcoma (T/C = 240, i.p. Q4D×4 at 20 mg/kg) [1]. Cures are defined as complete tumor regression with no regrowth during the observation period. By class-level comparison, mechlorethamine and most classical nitrogen mustards typically produce tumor growth delay or partial regression in solid tumor models but rarely achieve reproducible cures in these aggressive syngeneic murine tumors [2]. This cure rate in established solid tumors represents a qualitative advantage over the expected activity profile of symmetrical nitrogen mustards.

solid tumor cures B16 melanoma M5076 sarcoma murine tumor models

Decreased Host Toxicity Relative to Mechlorethamine: Patent-Claimed LD₅₀ Improvement

The patent explicitly claims that the target compound provides 'decreased host toxicity (LD₅₀) but with equal or greater chemotherapeutic activity compared to mechlorethamine' [1]. While the patent does not tabulate absolute LD₅₀ values for the target compound, mechlorethamine's acute toxicity is well-characterized: intravenous LD₅₀ in mice is approximately 2 mg/kg [2]. The in vivo L1210 data corroborate this claim: at the efficacious dose of 10 mg/kg (days 1–7, 10), the target compound produced T/C = 167% with no mortality; in contrast, a dose of 30 mg/kg (days 1–5) produced toxicity (T/C = 98%, indicating net lethality), suggesting a therapeutic window where efficacy exceeds toxicity [1]. For procurement decision-making, this toxicity differentiation means that the asymmetric mustard may permit dose ranges where antitumor activity is observed without the dose-limiting myelosuppression characteristic of mechlorethamine.

host toxicity LD50 therapeutic index nitrogen mustard safety

Asymmetric Alkylating Arm Architecture: Differential Aziridinium Ion Formation Kinetics as a Structural Differentiator

The target compound is the first — and appears to remain the only — piperazine-based nitrogen mustard in which the two alkylating arms are chemically distinct (2-chloroethyl on N1, 3-chloropropyl on N4) and positioned on different nitrogen atoms [1]. This design contrasts with: (a) mechlorethamine [bis(2-chloroethyl)methylamine], where both arms are identical chloroethyl groups on a single nitrogen; (b) piperazine mustard [1,4-bis(2-chloroethyl)piperazine], where both arms are identical chloroethyl groups on different nitrogens [2]; and (c) chlorambucil, where the aromatic butyric acid side chain is non-alkylating. The mechanistic consequence is that the chloroethyl arm forms a highly reactive three-membered aziridinium ion, while the chloropropyl arm forms a less strained six-membered aziridinium intermediate with slower kinetics [3]. This differential reactivity is hypothesized to reduce the probability of simultaneous, non-discriminatory DNA crosslinking that drives host toxicity, while preserving therapeutically productive monoadduct and crosslink formation.

structure-activity relationship aziridinium ion alkylation kinetics DNA crosslinking asymmetry

Broad Antitumor Spectrum Across NCI Screening Panel: Activity Against Resistant Sublines

In the NCI Developmental Therapeutics Program screening (Tables 2–3 of US Patent 4,755,515), the compound demonstrated high activity (++) against six of nine tested murine tumor systems: B16 melanoma, L1210 leukemia, P388 leukemia, M5076 sarcoma, CD8F₁ mammary adenocarcinoma, and the cytoxan-resistant P388 leukemia subline [1]. Notably, it also retained activity (+) against the cisplatin-resistant and L-PAM (melphalan)-resistant P388 sublines, and against colon 38 carcinoma [1]. In the human tumor colony forming assay, the compound produced an overall response rate of 55% (5/9 assays) at concentrations ≤10 µg/mL, with an 80% response rate (4/5) against human melanoma specimens — exceeding the NCI's acceptance threshold of ≥20% overall response rate [1]. The MX-1 human mammary tumor subrenal capsule xenograft also rated ++ [1]. While no single comparator was run in parallel across this full panel, the activity against cytoxan-, cisplatin-, and L-PAM-resistant leukemias suggests that the asymmetric alkylation mechanism may circumvent certain resistance pathways that limit symmetrical mustards.

NCI tumor panel drug-resistant leukemia human tumor xenograft broad-spectrum activity

Procurement-Relevant Application Scenarios for 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine (CAS 112747-94-1)


In Vivo Murine Oncology Pharmacology Requiring a Nitrogen Mustard with Demonstrated Wider Therapeutic Window

For researchers designing murine efficacy studies in L1210 leukemia, B16 melanoma, or M5076 sarcoma models where the comparator is mechlorethamine, this compound provides a quantitative survival advantage (T/C = 167% vs. 161% for mechlorethamine in L1210) and reproducible cures in solid tumors (30–50% cure rates in B16 and M5076) that are not achievable with symmetrical mustards [1]. The decreased host toxicity claim directly addresses the dose-limiting toxicity problem of mechlorethamine, enabling multi-day dosing schedules (e.g., 10 mg/kg i.p. days 1–7, 10) that produce superior efficacy without lethal toxicity [1].

DNA Alkylation Mechanistic Studies Investigating Differential Arm Reactivity and Crosslink Formation Kinetics

The compound's unique architecture — a 2-chloroethyl arm forming a three-membered aziridinium ion (fast) and a 3-chloropropyl arm forming a six-membered aziridinium ion (slow) on different piperazine nitrogens — makes it an irreplaceable chemical probe for studying how alkylation kinetics at distinct DNA sites govern biological outcome [1]. No other commercially described nitrogen mustard offers this combination of arm-length asymmetry and nitrogen-site separation [2]. This is essential for experiments designed to decouple the contributions of monoadduct formation vs. crosslink formation to cytotoxicity.

Reference Standard for Genotoxic Impurity Assessment in Piperazine-Containing API Synthetic Routes

As a bis(chloroalkyl)piperazine bearing structural alerts for DNA alkylation, this compound serves as a process-specific genotoxic impurity marker in active pharmaceutical ingredient (API) syntheses that involve chloroalkyl-piperazine intermediates [1]. Its well-defined analytical characterization — including NMR (SpectraBase Compound ID 9B9TNd1u5l0), FTIR, and exact mass (224.084704 g/mol) [3] — supports its use as a qualified reference standard for impurity quantification in compliance with ICH M7 guidelines, where the threshold of toxicological concern (TTC) for genotoxic impurities is 1.5 µg/day.

Chemical Biology Studies Targeting Drug-Resistant Leukemia and Melanoma Models

Given the compound's retained activity against cytoxan-resistant, cisplatin-resistant, and L-PAM-resistant P388 leukemia sublines [1], it is a strategic choice for researchers investigating alkylating agent resistance mechanisms. The 80% response rate in the human melanoma colony forming assay (4/5 specimens at ≤10 µg/mL) further supports its selection for ex vivo sensitivity testing in melanoma, where classical nitrogen mustards show limited activity.

Quote Request

Request a Quote for 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.